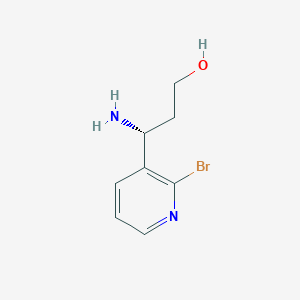
N-(butan-2-yl)-N-ethylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-N-ethylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl group (–CONH–) attached to a butan-2-yl group and an ethyl group. Carbamoyl chlorides are known for their reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-N-ethylcarbamoyl chloride typically involves the reaction of butan-2-ylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-N-ethylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(butan-2-yl)-N-ethylcarbamate and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be carried out at room temperature.
Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is carried out under anhydrous conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the reduction of the carbamoyl chloride.
Scientific Research Applications
N-(butan-2-yl)-N-ethylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drugs and drug intermediates.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-N-ethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-N-methylcarbamoyl chloride: Similar structure but with a methyl group instead of an ethyl group.
N-(butan-2-yl)-N-propylcarbamoyl chloride: Similar structure but with a propyl group instead of an ethyl group.
N-(butan-2-yl)-N-isopropylcarbamoyl chloride: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-(butan-2-yl)-N-ethylcarbamoyl chloride is unique due to its specific combination of butan-2-yl and ethyl groups, which can impart distinct reactivity and properties compared to other carbamoyl chlorides. This uniqueness can be leveraged in the design of specific synthetic pathways and the development of novel compounds.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-butan-2-yl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3 |
InChI Key |
UGDGWNIGGXSMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)


![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
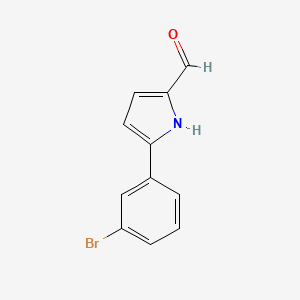
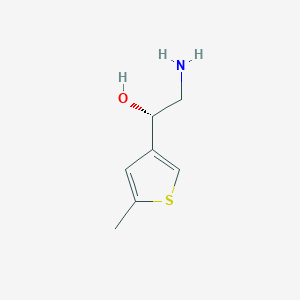
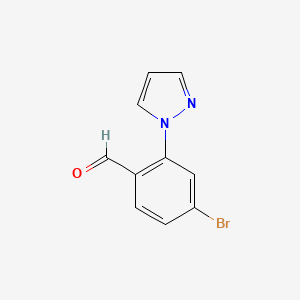
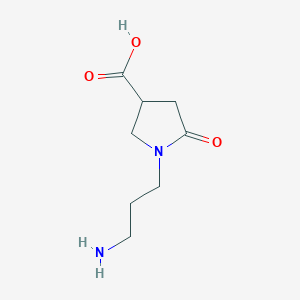
amine](/img/structure/B13302402.png)
